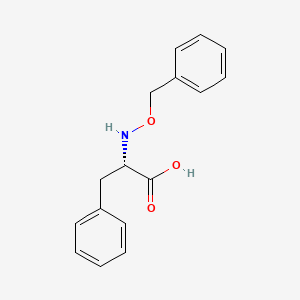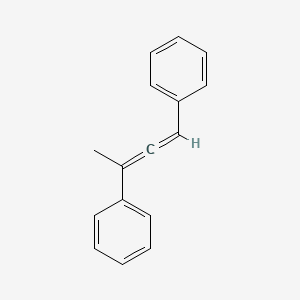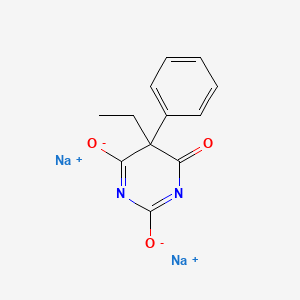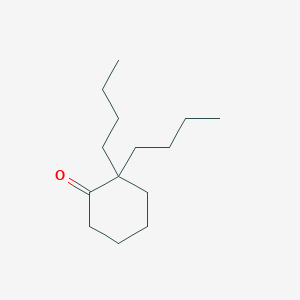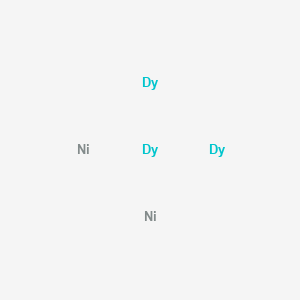
Dysprosium--nickel (3/2)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dysprosium–nickel (3/2) is an intermetallic compound composed of dysprosium and nickel in a 3:2 ratio. Dysprosium is a rare-earth element known for its high magnetic susceptibility and thermal neutron absorption cross-section, while nickel is a transition metal known for its corrosion resistance and catalytic properties. The combination of these two elements results in a compound with unique magnetic and electronic properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Dysprosium–nickel (3/2) can be synthesized through several methods, including solid-state reactions, co-electrodeposition, and high-temperature reduction processes. One common method involves the co-electrodeposition of dysprosium and nickel ions from a molten salt electrolyte, such as a eutectic mixture of potassium chloride, sodium chloride, and cesium chloride, at elevated temperatures (around 823 K). The electrochemical reduction of dysprosium and nickel ions on an inert tungsten electrode or an active nickel electrode leads to the formation of the intermetallic compound .
Industrial Production Methods
Industrial production of dysprosium–nickel (3/2) typically involves high-temperature reduction processes. Dysprosium oxide and nickel oxide are mixed in the desired stoichiometric ratio and subjected to a high-temperature reduction using a reducing agent such as hydrogen gas. The reaction is carried out in a controlled atmosphere to prevent oxidation and ensure the formation of the desired intermetallic compound.
化学反应分析
Types of Reactions
Dysprosium–nickel (3/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Dysprosium–nickel (3/2) can be oxidized in the presence of oxygen to form dysprosium oxide and nickel oxide. This reaction typically occurs at elevated temperatures.
Reduction: The compound can be reduced using hydrogen gas or other reducing agents to form the metallic elements.
Substitution: Dysprosium–nickel (3/2) can undergo substitution reactions with halogens to form dysprosium halides and nickel halides.
Major Products Formed
Oxidation: Dysprosium oxide (Dy2O3) and nickel oxide (NiO).
Reduction: Metallic dysprosium and nickel.
Substitution: Dysprosium halides (e.g., DyCl3) and nickel halides (e.g., NiCl2).
科学研究应用
Dysprosium–nickel (3/2) has a wide range of scientific research applications due to its unique magnetic and electronic properties. Some of the key applications include:
Catalysis: Dysprosium–nickel (3/2) serves as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biomedical Applications: The compound’s magnetic properties make it suitable for use in magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
作用机制
The mechanism of action of dysprosium–nickel (3/2) is primarily related to its magnetic and electronic properties. The compound exhibits slow magnetic relaxation, which is attributed to the combination of high-spin ground states and easy-axis magnetic anisotropy. This property makes it a potential candidate for single-molecule magnets, which have applications in high-density information storage and quantum computing . The molecular targets and pathways involved in its mechanism of action include the interaction of dysprosium and nickel ions with their respective ligands and the formation of stable intermetallic phases.
相似化合物的比较
Dysprosium–nickel (3/2) can be compared with other similar intermetallic compounds, such as dysprosium–iron (3/2) and dysprosium–cobalt (3/2). While all these compounds exhibit unique magnetic properties, dysprosium–nickel (3/2) stands out due to its higher thermal stability and resistance to oxidation. Additionally, the combination of dysprosium and nickel results in a compound with enhanced catalytic properties compared to its iron and cobalt counterparts .
List of Similar Compounds
- Dysprosium–iron (3/2)
- Dysprosium–cobalt (3/2)
- Dysprosium–copper (3/2)
属性
CAS 编号 |
55762-98-6 |
|---|---|
分子式 |
Dy3Ni2 |
分子量 |
604.89 g/mol |
IUPAC 名称 |
dysprosium;nickel |
InChI |
InChI=1S/3Dy.2Ni |
InChI 键 |
LMDACHKDIJMTMF-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Ni].[Dy].[Dy].[Dy] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


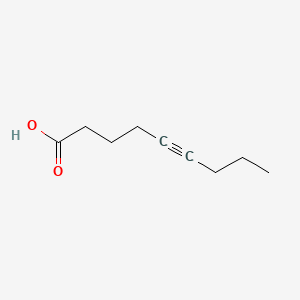
![Bicyclo[4.2.1]nonan-9-ol](/img/structure/B14638482.png)
![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)

![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)


![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
